(2R)-2-Hydroxy-3-methylpentanoic acid

Description

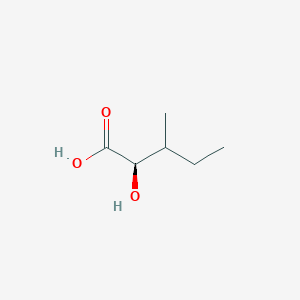

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(2R)-2-hydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m1/s1 |

InChI Key |

RILPIWOPNGRASR-BRJRFNKRSA-N |

Isomeric SMILES |

CCC(C)[C@H](C(=O)O)O |

Canonical SMILES |

CCC(C)C(C(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2r 2 Hydroxy 3 Methylpentanoic Acid

Origin within Branched-Chain Amino Acid Metabolism

(2R)-2-Hydroxy-3-methylpentanoic acid arises from the metabolic processing of L-isoleucine, one of the three branched-chain amino acids (BCAAs). hmdb.cahealthmatters.io The catabolism of BCAAs is a crucial process for energy production and nitrogen shuttling within the body. wikipedia.org

The biosynthetic journey to this compound begins with the essential amino acid L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid). hmdb.cascbt.comsigmaaldrich.com The initial step in the catabolism of L-isoleucine is a reversible transamination reaction. nih.govnih.gov This reaction removes the amino group from L-isoleucine, converting it into its corresponding α-keto acid, 2-Keto-3-methylvaleric acid (KMVA), also known as α-keto-β-methylvaleric acid. healthmatters.ionih.govyoutube.com This transamination is a critical juncture, as KMVA can either proceed down the primary catabolic pathway or be shunted towards the formation of hydroxy acids.

This compound is formed via the reduction of the keto group in 2-Keto-3-methylvaleric acid. hmdb.cahealthmatters.io This conversion is catalyzed by dehydrogenase enzymes. Research suggests that lactate (B86563) dehydrogenase (LDH), an enzyme central to anaerobic metabolism, is capable of performing this reduction. hmdb.cahealthmatters.ionih.gov LDH and other similar oxidoreductases transfer a hydride from a cofactor, such as NADH, to the carbonyl carbon of the keto acid, resulting in a hydroxyl group and generating the corresponding α-hydroxy acid. nih.gov The formation of the specific (2R) stereoisomer depends on the stereospecificity of the particular enzyme involved in the reduction.

Enzymatic Machinery Involved in this compound Metabolism

The synthesis and subsequent metabolism of this compound are governed by a set of specific enzymes that handle the broader pathway of branched-chain amino acid degradation.

Two key enzyme systems are central to the metabolic fate of the precursors of this compound: Branched-Chain Amino Transferases (BCATs) and the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex.

Branched-Chain Amino Transferases (BCATs): These enzymes (EC 2.6.1.42) catalyze the first and reversible step in BCAA catabolism: the transfer of an amino group from a BCAA (like L-isoleucine) to α-ketoglutarate, producing a branched-chain α-keto acid (like KMVA) and glutamate. wikipedia.orgnih.govnih.gov In humans, there are two main isoforms: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2), which is more widely expressed across tissues. nih.govresearchgate.net

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH): This large, multi-subunit enzyme complex is located on the inner membrane of the mitochondria. wikipedia.org It catalyzes the second, irreversible step in BCAA catabolism: the oxidative decarboxylation of the α-keto acids produced by BCATs. nih.govnih.govwikipedia.org This reaction commits the carbon skeletons of BCAAs to further degradation, converting KMVA into 2-methylbutyryl-CoA. nih.gov A deficiency in this enzyme complex leads to a buildup of BCAAs and their keto- and hydroxy-acid derivatives, a condition known as maple syrup urine disease (MSUD). hmdb.canih.gov

| Enzyme/Complex | Abbreviation | Function | Metabolic Step |

|---|---|---|---|

| Branched-Chain Amino Transferase | BCAT | Catalyzes the reversible transamination of L-isoleucine to 2-Keto-3-methylvaleric acid. | Step 1 (Catabolism) |

| Branched-Chain Alpha-Keto Acid Dehydrogenase Complex | BCKDH | Catalyzes the irreversible oxidative decarboxylation of 2-Keto-3-methylvaleric acid. | Step 2 (Catabolism) |

| Lactate Dehydrogenase (and similar enzymes) | LDH | Catalyzes the reduction of 2-Keto-3-methylvaleric acid to 2-Hydroxy-3-methylpentanoic acid. | Side Reaction |

The stereochemistry of this compound is determined by the high degree of specificity exhibited by the enzymes in its metabolic pathway. L-isoleucine naturally exists as the (2S,3S) stereoisomer. researchgate.net However, evidence suggests that the transamination process catalyzed by BCATs may involve racemization at the third carbon, potentially leading to different stereoisomers of 2-Keto-3-methylvaleric acid. nih.gov

The subsequent reduction of the keto acid is also highly stereospecific. Different dehydrogenases exhibit distinct stereochemical preferences. For instance, L-lactate dehydrogenases are known to be highly stereospecific, typically reducing α-keto acids to their corresponding (S)-α-hydroxy acids. harvard.edu Therefore, the formation of the (2R) configuration of 2-Hydroxy-3-methylpentanoic acid necessitates the action of a dehydrogenase with the appropriate stereoselectivity for producing R-isomers. The precise identity of the enzyme(s) responsible for generating the (2R) isomer in vivo remains a subject of detailed biochemical investigation.

Regulatory Mechanisms of Biosynthesis and Catabolism

The regulation of BCKDH is primarily achieved through a phosphorylation/dephosphorylation cycle. youtube.com

Inactivation: A specific kinase, BCKDH kinase (BCKDK), phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.

Activation: A specific phosphatase, phosphoprotein phosphatase 1K (PPM1K), removes the phosphate group, thereby activating the complex. youtube.com

The activity of the regulatory kinase itself is subject to control. High concentrations of branched-chain amino acids, particularly leucine and isoleucine, can inhibit BCKDH kinase. physiology.org This inhibition prevents the inactivation of the BCKDH complex, thus promoting the catabolism of BCAAs and their corresponding keto acids. physiology.org This mechanism ensures that when BCAA levels are high, the pathway for their degradation is activated.

| Regulatory Component | Effect on BCKDH Complex | Mechanism |

|---|---|---|

| BCKDH Kinase (BCKDK) | Inactivation | Phosphorylation |

| Phosphoprotein Phosphatase 1K (PPM1K) | Activation | Dephosphorylation |

| High Leucine/Isoleucine Levels | Activation (Indirect) | Inhibition of BCKDH Kinase |

Metabolic Dysregulation and Associated Biochemical Signatures in Model Systems (e.g., Maple Syrup Urine Disease models)

Maple Syrup Urine Disease (MSUD) serves as the primary model system for studying the metabolic dysregulation associated with this compound. MSUD is an inborn error of metabolism caused by a deficiency in the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.govmhmedical.com This enzymatic deficiency disrupts the normal catabolism of the branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—leading to their accumulation and that of their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids. mhmedical.comacs.org The metabolic blockages and subsequent accumulation of upstream metabolites create a distinct and complex biochemical signature that has been extensively studied in various model systems, from cultured cells to animal models.

The primary biochemical hallmark of MSUD is the significant elevation of BCAAs and BCKAs. nih.gov this compound, also known as 2-hydroxy-3-methylvaleric acid, is a derivative of isoleucine metabolism. hmdb.cahealthmatters.io It is formed from the reduction of its corresponding α-keto acid, 2-keto-3-methylvaleric acid. hmdb.cahealthmatters.io In the context of MSUD, the buildup of 2-keto-3-methylvaleric acid due to the BCKD complex deficiency leads to its subsequent conversion into 2-hydroxy-3-methylpentanoic acid, resulting in its elevated levels. hmdb.ca

A pathognomonic marker for MSUD is the presence of alloisoleucine, a stereoisomer of isoleucine, which is not typically found in healthy individuals but is consistently elevated in MSUD patients. mdpi.comnih.gov This metabolite is a highly sensitive and specific diagnostic indicator for the disease. nih.gov

Animal models have been crucial in elucidating the pathophysiology of MSUD. Murine models have been developed to replicate both classic (severe) and intermediate forms of the disease. researchgate.net For instance, a gene knockout mouse model for classic MSUD, lacking a functional E2 subunit of the BCKD complex, exhibited no BCKD activity and a threefold increase in circulating BCAAs, leading to neonatal death. researchgate.net An intermediate MSUD model, created by expressing a human E2 cDNA in the knockout background, showed about 5-6% of normal BCKD activity. These mice survived but had persistently elevated BCAA levels, intermediate between wildtype and the classic MSUD model. researchgate.net These models provide an invaluable platform for studying the systemic metabolic consequences of BCKD deficiency. researchgate.net

Beyond the direct accumulation of BCAAs and their derivatives, MSUD models reveal a broader metabolic dysregulation affecting other key pathways. Studies have indicated alterations in purine and pyrimidine metabolism, fatty acid oxidation, and even lipid profiles. acs.orgnih.gov For example, metabolomic studies of MSUD patients have shown increased markers of purine metabolism, such as AMP and UMP, and reduced levels of metabolites involved in fatty acid oxidation. acs.org

The neurological dysfunction characteristic of MSUD is linked to significant neurochemical disturbances in the brain. mdpi.com In MSUD patients, studies have found decreased levels of the neurotransmitter glutamate and N-acetylaspartate (NAA), a marker of neuronal health. mdpi.comresearchgate.net It is proposed that the high levels of BCKAs, particularly α-ketoisocaproic acid (the keto acid of leucine), may interfere with normal brain metabolism, contributing to the neurological symptoms. mdpi.com

The following tables summarize the key biochemical findings in MSUD model systems.

| Metabolite Class | Specific Metabolite | Observed Change | Significance | References |

|---|---|---|---|---|

| Branched-Chain Amino Acids (BCAAs) & Derivatives | Leucine, Isoleucine, Valine | ▲ Greatly Increased | Primary consequence of BCKD deficiency. | mhmedical.comacs.orgnih.gov |

| Alloisoleucine | ▲ Greatly Increased | Pathognomonic diagnostic marker for MSUD. | mdpi.comnih.gov | |

| Branched-Chain α-Keto Acids (BCKAs) | ▲ Increased | Direct precursors that accumulate due to the metabolic block. | mhmedical.comresearchgate.net | |

| This compound | ▲ Increased | A downstream product of accumulated 2-keto-3-methylvaleric acid (from isoleucine). | hmdb.ca | |

| Neurochemicals | Glutamate | ▼ Decreased | Indicates disruption of neurotransmitter synthesis and brain energy metabolism. | mdpi.comresearchgate.net |

| N-acetylaspartate (NAA) | ▼ Decreased | Suggests neuronal dysfunction or loss. | researchgate.net | |

| Other Metabolic Pathways | Purine Metabolites (e.g., AMP, Adenosine) | ▲ Increased | Indicates broader disruption of nucleotide biosynthesis and salvage pathways. | acs.org |

| Acylcarnitines | ▼ Decreased | Suggests impaired fatty acid oxidation. | acs.org |

| MSUD Model Type | Genetic Modification | Residual BCKD Activity | Key Biochemical Phenotype | Outcome | References |

|---|---|---|---|---|---|

| Classic MSUD | Knockout of the E2 subunit gene (DBT) | ~0% | 3-fold increase in circulating BCAAs. | Neonatal lethality. | researchgate.net |

| Intermediate MSUD | Transgenic expression of human E2 cDNA on the E2 knockout background | 5-6% of normal | Elevated circulating BCAAs (intermediate levels). | Survival into adulthood. | researchgate.net |

Biological Roles and Biochemical Significance of 2r 2 Hydroxy 3 Methylpentanoic Acid

Function as an Intermediate in Primary Metabolic Networks

(2R)-2-Hydroxy-3-methylpentanoic acid is a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. nih.govnih.govyoutube.comyoutube.comhmdb.ca The breakdown of L-isoleucine is a critical process for energy production and the synthesis of other necessary molecules. The metabolic pathway involves a series of enzymatic reactions, and this compound appears as a product of the reduction of its corresponding α-keto acid.

The formation of this compound occurs from 2-Keto-3-methylvaleric acid (KMVA), a central intermediate in the isoleucine degradation pathway. youtube.comyoutube.comhmdb.ca This conversion is a reduction reaction, where a keto group on the alpha-carbon is reduced to a hydroxyl group. This step is significant because it represents a diversion from the main BCAA catabolic pathway that ultimately leads to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy generation.

The accumulation of this compound is particularly prominent in the genetic disorder known as Maple Syrup Urine Disease (MSUD). nih.govyoutube.comresearchgate.netfoodb.caresearchgate.net MSUD is caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, the enzyme responsible for the irreversible oxidative decarboxylation of KMVA and other branched-chain α-keto acids. researchgate.net This enzymatic block leads to the accumulation of upstream metabolites, including the BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto and α-hydroxy acids. researchgate.netresearchgate.net Consequently, the reduction of the accumulated KMVA to this compound is enhanced, making it a characteristic metabolic marker for this disease. nih.govyoutube.comyoutube.com

Interactions with Cellular Pathways and Molecular Components

Beyond its role as a metabolic intermediate, this compound and its metabolic precursors interact with various cellular components and signaling pathways, influencing cellular function.

Enzyme Substrate or Modulator Activity

This compound serves as a substrate for certain enzymes, primarily dehydrogenases. The formation of this compound from 2-Keto-3-methylvaleric acid is thought to be catalyzed by lactate (B86563) dehydrogenase (LDH) or similar oxidoreductases that facilitate the interconversion of α-keto acids and α-hydroxy acids. youtube.comyoutube.comnih.govmdpi.com The reaction is reversible, meaning that this compound can be oxidized back to 2-Keto-3-methylvaleric acid.

Research has identified specific enzymes, such as L-2-hydroxy-4-methylpentanoic acid-dehydrogenase from Lactobacillus confusus, which exhibits activity against a range of L-2-hydroxy-carboxylic acids. hmdb.ca This suggests the existence of a class of dehydrogenases capable of acting on this compound. Furthermore, studies on the metabolism of similar hydroxy acids, like 2-hydroxy-4-(methylthio)butanoic acid, have revealed the involvement of both L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase, indicating that different stereoisomers of hydroxy acids can be metabolized by distinct enzymatic pathways. nih.govnih.gov

Influence on Cellular Signaling Pathways (e.g., mTOR pathway connections)

While direct evidence of this compound modulating cellular signaling pathways is limited, its metabolic precursors, the branched-chain amino acids (BCAAs), are well-established regulators of the mechanistic Target of Rapamycin (mTOR) signaling pathway. medchemexpress.com The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

Leucine, in particular, is a potent activator of mTOR complex 1 (mTORC1). nih.gov In conditions where BCAA catabolism is impaired, such as in MSUD, the accumulation of BCAAs can lead to the chronic activation of mTOR signaling. nih.gov This dysregulation is thought to contribute to some of the pathological features of the disease. Given that this compound is a downstream metabolite that accumulates under these same conditions, its presence is indicative of a metabolic state that influences mTOR activity. The accumulation of BCAAs and their derivatives due to defects in their catabolism has been shown to promote cell proliferation through the activation of mTOR signaling. nih.gov

Role as a Metabolic Signature in Research Models

The distinct presence and concentration of this compound in various biological samples make it a valuable biomarker in research, particularly in the field of metabolomics.

Metabolomic Profiling and Identification

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has been instrumental in identifying and quantifying metabolites like this compound. researchgate.net In the context of metabolic disorders, this compound is a key feature in the metabolic profiles of affected individuals.

It is readily detectable in various biological samples, including blood and urine. youtube.comhmdb.ca In individuals with MSUD, the concentration of this compound is significantly elevated compared to healthy controls. youtube.comyoutube.comhmdb.ca This makes it a reliable diagnostic and monitoring biomarker for the disease.

| Biological Sample | Condition | Relative Concentration | Significance |

|---|---|---|---|

| Urine | Maple Syrup Urine Disease (MSUD) | Significantly Elevated | Diagnostic Marker |

| Blood (Plasma/Serum) | Maple Syrup Urine Disease (MSUD) | Significantly Elevated | Diagnostic and Monitoring Marker |

| Cerebrospinal Fluid (CSF) | Maple Syrup Urine Disease (MSUD) | Elevated | Indicator of Neurometabolic Stress |

| Urine | Normal Physiological State | Low / Undetectable | Baseline Level |

| Blood (Plasma/Serum) | Normal Physiological State | Low / Undetectable | Baseline Level |

Association with Physiological States in In Vitro and In Vivo Research Models

The association of this compound with specific physiological states has been primarily investigated in the context of MSUD. In both human subjects and animal models of the disease, elevated levels of this metabolite are a hallmark of the pathological state. researchgate.netfoodb.ca

In in vivo models, the accumulation of this compound, along with other branched-chain metabolites, is linked to the neurological and developmental abnormalities observed in MSUD. researchgate.net Studies on the metabolic consequences of MSUD have shown that the buildup of these compounds contributes to systemic metabolic dysregulation, affecting not only amino acid metabolism but also lipid and energy metabolism. researchgate.netresearchgate.net

In in vitro studies, cell cultures can be used to investigate the specific cellular effects of elevated this compound levels. These models allow for a more controlled examination of its impact on cellular processes and signaling pathways.

Beyond its association with disease, this compound has also been identified in other biological contexts. For instance, it has been reported in Nicotiana tabacum (tobacco) and is a metabolite found in or produced by Saccharomyces cerevisiae (yeast). nih.gov Its presence in these diverse organisms suggests a conserved role in isoleucine metabolism across different kingdoms of life.

| Research Model | Physiological State | Observation | Research Application |

|---|---|---|---|

| Human Subjects | Maple Syrup Urine Disease (MSUD) | Elevated levels in biofluids | Diagnosis, monitoring of dietary therapy |

| Animal Models (e.g., mouse models of MSUD) | Pathological state of MSUD | Accumulation in tissues and biofluids | Studying disease pathogenesis and therapeutic interventions |

| Cell Cultures (In Vitro) | Metabolic stress (e.g., exposure to high levels of precursors) | Production and potential cytotoxic effects | Investigating cellular mechanisms of toxicity |

| Saccharomyces cerevisiae (Yeast) | Normal metabolism | Presence as a metabolite | Studying fundamental metabolic pathways |

| Nicotiana tabacum (Tobacco) | Normal plant metabolism | Identification in plant tissues | Understanding plant biochemistry |

Analytical Methodologies for 2r 2 Hydroxy 3 Methylpentanoic Acid and Its Stereoisomers

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to the separation and quantification of the stereoisomers of 2-Hydroxy-3-methylpentanoic acid. These techniques leverage the differential interactions of the isomers with a chiral stationary phase to achieve separation.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Resolution

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile chiral compounds. chromatographyonline.com To analyze 2-Hydroxy-3-methylpentanoic acid and its stereoisomers by GC-MS, derivatization is typically required to increase their volatility and thermal stability. Common derivatization strategies involve the esterification of the carboxylic acid group and the acylation of the hydroxyl group.

The separation of the derivatized stereoisomers is achieved using a chiral stationary phase (CSP). Cyclodextrin-based CSPs are widely used for this purpose. chromatographyonline.com These stationary phases are composed of cyclodextrins, which are cyclic oligosaccharides that form inclusion complexes with the analytes. The chiral recognition mechanism relies on the differential stability of the diastereomeric complexes formed between the cyclodextrin (B1172386) and each enantiomer. azom.com

Table 1: Key Considerations for Chiral GC-MS Method Development

| Parameter | Description |

| Derivatization | Esterification of the carboxylic acid (e.g., with methanol) and acylation of the hydroxyl group (e.g., with trifluoroacetic anhydride) to increase volatility. |

| Chiral Stationary Phase | Cyclodextrin-based columns (e.g., β- or γ-cyclodextrin derivatives) are commonly employed for the separation of chiral hydroxy acids. chromatographyonline.com |

| Temperature Program | Optimization of the temperature ramp is crucial for achieving baseline separation of all four stereoisomers. |

| Mass Spectrometry | Electron ionization (EI) is typically used, and selected ion monitoring (SIM) can enhance sensitivity and selectivity for quantification. |

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) offers a versatile alternative to GC-MS, particularly for less volatile compounds or when derivatization is not desirable. nih.gov The separation of the stereoisomers of 2-Hydroxy-3-methylpentanoic acid can be achieved on a chiral stationary phase under reversed-phase or normal-phase conditions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have demonstrated broad enantioselectivity for a wide range of chiral compounds, including branched-chain fatty acids. nih.govresearchgate.net

A study on the enantioselective analysis of branched-chain fatty acids using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) highlighted the effectiveness of pre-column derivatization with 1-naphthylamine (B1663977) to enhance chromatographic separation and detection sensitivity under reversed-phase conditions. nih.gov Another approach involves the use of competing enantioselective acylation coupled with LC/MS analysis to determine the absolute configuration of secondary alcohols in a mixture containing 2-hydroxy-3-methylpentanoic acid. nih.gov

The mass spectrometer, typically an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight analyzer, provides high sensitivity and specificity for the detection and quantification of the separated isomers.

Table 2: Common Chiral Stationary Phases for LC-MS

| CSP Type | Description |

| Polysaccharide-based | Derivatives of cellulose and amylose coated on a silica (B1680970) support. They offer broad applicability for the separation of a wide range of chiral compounds. nih.govresearchgate.net |

| Macrocyclic glycopeptides | Antibiotics such as vancomycin (B549263) and teicoplanin can be used as chiral selectors. |

| Pirkle-type | Based on a chiral molecule covalently bonded to a silica support, often involving π-π interactions for chiral recognition. |

Capillary Electrophoresis for Enantiomeric Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted for the analysis of chiral compounds. chromatographytoday.com In chiral CE, a chiral selector is added to the background electrolyte. The separation of enantiomers is based on the differential binding affinities between the enantiomers and the chiral selector, which leads to different electrophoretic mobilities. nih.gov

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the separation of a wide variety of chiral molecules, including hydroxy acids. mdpi.com Vancomycin has also been successfully employed as a chiral selector for the enantiomeric separation of aliphatic and aromatic α-hydroxy acids. nih.gov The choice of the chiral selector and the optimization of experimental conditions, such as pH, concentration of the selector, and applied voltage, are critical for achieving successful enantiomeric resolution. chromatographytoday.com Detection is typically performed using UV-Vis spectroscopy, although coupling CE to a mass spectrometer (CE-MS) can provide enhanced sensitivity and structural information.

Spectroscopic Approaches for Structural and Stereochemical Elucidation

Spectroscopic techniques provide valuable information about the three-dimensional structure and absolute configuration of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For the stereochemical analysis of 2-Hydroxy-3-methylpentanoic acid, NMR can be used to differentiate between diastereomers. Diastereomers have distinct physical properties and, consequently, will exhibit different chemical shifts and coupling constants in their NMR spectra. numberanalytics.com

A study on the differentiation of isoleucine and allo-isoleucine, which are amino acid analogs with the same stereochemical relationship as the diastereomers of 2-Hydroxy-3-methylpentanoic acid, demonstrated that analysis of ¹H and ¹³C NMR spectra can distinguish between the diastereomers based on the chemical shifts and coupling constants of the α-proton and α-carbon. rsc.orgresearchgate.netrsc.org

To distinguish between enantiomers, which have identical NMR spectra in an achiral solvent, a chiral solvating agent or a chiral derivatizing agent can be used. nih.govrsc.orgrsc.orgsemmelweis.huresearchgate.net A chiral solvating agent forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. Chiral derivatizing agents react with the enantiomers to form stable diastereomers, which can then be distinguished by NMR.

Table 3: NMR Parameters for Stereochemical Analysis

| NMR Parameter | Application |

| Chemical Shift (δ) | Diastereomers will exhibit different chemical shifts for corresponding nuclei. numberanalytics.com Enantiomers can be distinguished in the presence of a chiral solvating agent. rsc.org |

| Coupling Constant (J) | The magnitude of the coupling constants between protons can provide information about the relative stereochemistry of the chiral centers. rsc.org |

| Nuclear Overhauser Effect (NOE) | Can be used to determine the relative stereochemistry by identifying protons that are close in space. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com Enantiomers have mirror-image CD spectra, making this technique particularly useful for determining the absolute configuration of a chiral compound. nih.gov

The CD spectrum of a molecule is highly sensitive to its three-dimensional structure. By comparing the experimentally measured CD spectrum of a compound with the theoretically calculated spectrum for a known absolute configuration, the absolute stereochemistry of the molecule can be determined. rsc.orgnih.gov A study on the chiroptical activity of various hydroxycarboxylic acids, including the structurally similar 2-hydroxy-3-methylbutanoic acid, demonstrated the utility of CD spectroscopy in this class of compounds. nih.govresearchgate.net The CD spectra of these compounds are typically characterized by a broad band around 210 nm, which is associated with the n→π* transition of the carboxyl chromophore. researchgate.net The sign and intensity of this band are dependent on the stereochemistry of the chiral centers.

Advanced Derivatization Strategies for Chiral Analysis

The chiral analysis of (2R)-2-Hydroxy-3-methylpentanoic acid and its stereoisomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses on non-chiral stationary phases require the use of enantiopure derivatization reagents to distinguish between enantiomers. researchgate.netchromtech.com This process, known as indirect chiral analysis, involves reacting the enantiomeric analytes with a chiral derivatizing agent (CDA) to form diastereomers. numberanalytics.commdpi.com These resulting diastereomers possess distinct physicochemical properties, allowing for their separation using standard chromatographic techniques. numberanalytics.com

The primary advantage of chiral derivatization is the ability to use conventional, achiral chromatographic systems, which are widely available. nih.gov This strategy can also improve the molecular properties of the analytes, enhancing both chromatographic separation and detection sensitivity. nih.gov A successful derivatization reaction should be quantitative, proceed without causing structural alterations or loss of the sample, and produce a stable derivative that does not interact with the analytical column. chromtech.com

Several classes of chiral derivatization reagents are employed for the analysis of hydroxy acids. These reagents typically target the hydroxyl and carboxyl functional groups. Common strategies include esterification and acylation. greyhoundchrom.comresearch-solution.com For instance, chiral acids, alcohols, and isocyanates are frequently used to create diastereomeric derivatives. numberanalytics.com

Key research findings have highlighted specific reagents for the analysis of hydroxy acids:

α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) , also known as Mosher's acid, is a well-established CDA used for derivatizing secondary alcohols, including hydroxy acids like the isomers of 2-hydroxy-3-methylpentanoic acid. numberanalytics.comresearchgate.net

(+)- or (−)-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) is another effective reagent for derivatizing hydroxy acids, forming stable diastereomers that can be resolved chromatographically. mdpi.com

(L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA) , used in the "O-Marfey method," has been developed for determining the absolute configurations of α-hydroxy acids through LC-MS analysis of the derivatives. nih.gov

The selection of a suitable CDA is critical and depends on the specific functional groups of the analyte and the analytical platform being used. numberanalytics.com The formation of these diastereomeric derivatives allows for the determination of the enantiomeric concentration and purity of the target compound. chromtech.com

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Principle of Separation | Reference |

|---|---|---|---|

| α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) / Mosher's Acid | Alcohols (Hydroxyl group) | Forms diastereomeric esters with distinct chromatographic properties. | numberanalytics.comresearchgate.net |

| (+)/(-)-Diacetyl-L-tartaric anhydride (DATAN) | Alcohols (Hydroxyl group), Amines | Reacts with hydroxy moieties to form stable diastereomers separable by chromatography. | mdpi.com |

| (L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA) | α-Hydroxy acids, α-Amino acids | Creates diastereomeric derivatives analyzed by LC-MS to determine absolute configuration based on elution times. | nih.gov |

| (S)-(+)-1-(1-naphthyl)ethyl isocyanate | Alcohols | Forms diastereomeric carbamates allowing for enantiomeric separation. | numberanalytics.com |

Integration of Multi-Platform Metabolomics for Comprehensive Analysis

A single analytical platform is often insufficient to capture the full spectrum of metabolites in a complex biological sample. nih.gov Consequently, the integration of data from multiple analytical platforms, known as multi-platform metabolomics, has become a crucial strategy for comprehensive analysis. nih.govmdpi.com This approach is particularly valuable for the analysis of organic acids like this compound, providing a more complete picture of the metabolome. nih.govnih.gov

The most common platforms combined for metabolomic analysis of organic acids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.comnih.gov These techniques offer complementary capabilities, and their integration allows for broader coverage of metabolites. uab.edu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and highly standardized technique for metabolomics, ideal for the analysis of small, volatile, and thermally stable molecules. nih.gov For non-volatile compounds like organic acids, a derivatization step (such as silylation or esterification) is required to increase their volatility. researchgate.netnih.gov GC-MS offers high chromatographic resolution, sensitivity, and specificity. Furthermore, extensive mass spectral libraries are available, which aids in the identification of metabolites. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing a wide range of metabolites, particularly those that are less volatile or thermally labile, without the need for derivatization. nih.govcreative-proteomics.com The use of high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap allows for both the quantification of target metabolites and untargeted screening of hundreds of compounds in a single run. nih.gov LC-MS provides outstanding sensitivity and specificity, making it a valuable tool for biomarker discovery. nih.gov

By integrating data from both GC-MS and LC-MS, researchers can overcome the limitations of each individual platform. GC-MS provides reliable identification and quantification for a specific set of derivatizable compounds, while LC-MS covers a broader range of polar and non-polar metabolites. creative-proteomics.comnih.gov This multi-platform approach ensures a more comprehensive characterization of the organic acid profile, facilitating the identification of complex patterns and interactions that might be missed by a single-omics analysis. mdpi.com For instance, a comprehensive analysis could use GC-MS for targeted quantification of known organic acids and LC-MS for an untargeted approach to discover novel or unexpected metabolites. nih.govnih.gov

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Reference |

|---|---|---|---|

| Analytes | Volatile or semi-volatile compounds; small molecules (<650 Da) like organic acids, amino acids, and sugars. | Wide range of molecules, including non-volatile, polar, and thermally labile compounds. | creative-proteomics.comnih.gov |

| Sample Preparation | Often requires derivatization to increase volatility and thermal stability. | Generally simpler, often not requiring derivatization. | nih.govnih.gov |

| Strengths | High separation efficiency, high specificity, robust, extensive spectral libraries for identification. | High sensitivity, high specificity, suitable for a broader range of compounds, enables untargeted screening. | nih.gov |

| Limitations | Limited to thermally stable and volatile compounds (or those that can be derivatized); potential loss of some compounds during preparation. | Matrix effects can be more pronounced; chromatographic separation can be less efficient than GC for some compound classes. | nih.govuab.edu |

| Application in Organic Acid Analysis | "Forerunner of untargeted metabolomics"; considered a classical method for organic acid profiling. | Offers a fast and accurate alternative for quantitative analysis and screening for inborn errors of metabolism. | nih.gov |

Derivatives, Analogs, and Their Structure Activity Relationships Sar in Research

Rational Design and Synthesis of (2R)-2-Hydroxy-3-methylpentanoic Acid Analogs

The rational design of analogs of this compound involves targeted modifications to the molecule's structure to enhance desired properties. A primary strategy in this field is stereoselective synthesis, which allows for the creation of specific stereoisomers to investigate the role of chirality in biological activity.

One established method for achieving high stereoselectivity in the synthesis of related hydroxy acids is the Evans aldol (B89426) reaction. This approach has been successfully used to synthesize specific stereoisomers of β-hydroxylated acid derivatives. For example, in the synthesis of analogs like (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, an aldol reaction is performed between a silyl-protected aldehyde and a dibutylboron enolate derived from a chiral oxazolidinone. nih.gov This method yields intermediates with a specific stereochemistry, which, despite sometimes producing moderate diastereomeric excesses, allows for the separation of the desired pure diastereomer via chromatography. nih.gov Subsequent chemical steps, such as dechlorination, can then be used to arrive at the final, stereochemically pure analog. nih.gov This level of synthetic control is crucial for building a clear understanding of structure-activity relationships.

Stereochemical Influence on the Biochemical Activity of Derivatives

Stereochemistry is a critical determinant of a molecule's biological activity, as enzymes and receptors are chiral environments that preferentially interact with specific stereoisomers. Research on derivatives of other chiral natural products clearly demonstrates that even minor changes in the three-dimensional arrangement of atoms can lead to significant differences in potency and efficacy. nih.gov

For instance, studies on the isomers of the nature-inspired compound 3-Br-acivicin have shown that biological activity is highly dependent on stereochemistry. In antimalarial assays against Plasmodium falciparum strains, only the isomers with a (5S, αS) configuration displayed significant potency. nih.gov The corresponding enantiomers and diastereoisomers were often found to be significantly less active or completely inactive. nih.gov This principle is illustrated in the table below, which shows the inhibitory concentrations for various methyl ester derivatives of 3-Br-acivicin, highlighting the superior activity of the natural (5S, αS) isomer. This pronounced difference suggests that biological targets, such as transport proteins or enzymes, are highly selective for a specific stereochemical configuration. nih.gov

| Compound | Stereochemistry | IC₅₀ (D10 Strain, μM) | IC₅₀ (W2 Strain, μM) |

|---|---|---|---|

| 2a | (5S, αS) | 0.85 ± 0.04 | 0.54 ± 0.05 |

| 2b | (5R, αS) | > 15 | > 15 |

| 2c | (5S, αR) | > 15 | > 15 |

| 2d | (5R, αR) | 9.2 ± 0.9 | 4.2 ± 0.4 |

Mechanistic Insights into Derivative-Target Interactions

Understanding how a derivative interacts with its biological target at a molecular level provides crucial mechanistic insights. The stereochemical arrangement of a derivative often dictates its binding affinity and orientation within the active site of an enzyme or the binding pocket of a receptor.

Computational Chemistry and Molecular Modeling for Derivative Design

Computational chemistry provides powerful tools for the rational design of novel derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational method used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govfrontiersin.org By establishing a mathematical model, QSAR can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. mdpi.com

QSAR studies typically involve selecting a set of known compounds (a training set) to build a model and another set (a test set) to validate its predictive power. mdpi.com Both 2D-QSAR, which uses topological descriptors, and 3D-QSAR, which considers the three-dimensional properties of molecules, are employed. mdpi.com The quality and predictive ability of a QSAR model are assessed using statistical metrics such as the correlation coefficient (R²) for the training set and the cross-validation coefficient (often denoted as r² or q²) for internal validation. mdpi.com A high correlation coefficient for the test set further confirms the model's external predictive capability. mdpi.com These models help identify key molecular fragments and spatial arrangements that are either beneficial or detrimental to biological activity, guiding the design of more potent derivatives. mdpi.com

| Model Parameter | Value | Description |

|---|---|---|

| Cross-validation r² | 0.731 | Indicates the internal predictive ability of the model. |

| Correlation R² (Training Set) | 0.840 | Measures how well the model fits the training data. |

| Correlation R² (Test Set) | 0.949 | Measures the model's ability to predict the activity of an external set of compounds. |

| Standard Error (Training Set) | 0.174 | Represents the deviation of the predicted values from the experimental values for the training set. |

| Standard Error (Test Set) | 0.104 | Represents the deviation of the predicted values from the experimental values for the test set. |

Future Research Directions and Biotechnological Prospects

Development of Novel Stereoselective Synthetic Methodologies

The precise synthesis of the (2R) stereoisomer of 2-hydroxy-3-methylpentanoic acid presents a considerable chemical challenge due to the presence of two chiral centers. Future research is focused on developing highly efficient and stereoselective synthetic routes, moving beyond classical resolution techniques. Key areas of investigation include asymmetric synthesis strategies that can control the stereochemistry at both the C2 and C3 positions.

Promising methodologies for exploration include:

Chiral Auxiliary-Based Synthesis: Employing chiral auxiliaries to direct the stereoselective alkylation or aldol (B89426) addition reactions to form the desired carbon skeleton with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the enantiomerically pure acid.

Asymmetric Catalysis: The use of chiral catalysts, such as metal-phosphine complexes or organocatalysts, to catalyze key bond-forming reactions. For instance, asymmetric hydrogenation or reduction of a corresponding α-keto ester could establish the (R)-configuration at the C2 hydroxyl group.

Enzymatic Resolution and Desymmetrization: Utilizing enzymes like lipases or esterases for the kinetic resolution of racemic mixtures of 2-hydroxy-3-methylpentanoic acid esters. Alternatively, enzymes could be used for the desymmetrization of prochiral substrates to build the chiral centers with high enantiomeric excess.

These advanced synthetic methods are crucial for producing stereochemically pure standards for analytical studies and for synthesizing probes to investigate its biological functions.

Advanced Metabolomic and Isotopic Flux Analysis for Pathway Elucidation

Understanding the precise metabolic routing and regulation of isoleucine catabolism is critical. (2R)-2-Hydroxy-3-methylpentanoic acid is formed from the reduction of its corresponding α-keto acid, α-keto-β-methylvaleric acid. nih.gov Advanced analytical techniques are pivotal for elucidating the dynamics of this pathway.

Metabolomic analysis , utilizing high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the comprehensive identification and quantification of metabolites in biological samples. Future research will apply untargeted and targeted metabolomic approaches to map the fluctuations of this compound and related intermediates in various physiological and pathological states, providing insights into the regulation of the isoleucine degradation pathway. nih.gov

Isotope-assisted metabolic flux analysis (iMFA) represents a powerful tool for quantifying the rates (fluxes) of metabolic reactions in living cells. nih.gov By feeding cells or organisms stable isotope-labeled substrates, such as ¹³C-labeled isoleucine, researchers can trace the path of the labeled atoms through the metabolic network. springernature.com Measuring the isotopic labeling patterns in downstream metabolites, including this compound, enables the calculation of intracellular fluxes. nih.gov Future iMFA studies will be essential for:

Determining the relative contributions of different pathways to isoleucine catabolism.

Identifying rate-limiting steps and metabolic bottlenecks. nih.gov

Understanding how metabolic fluxes are redistributed in response to genetic mutations or environmental perturbations.

The data below illustrates the type of information that can be obtained from such analyses.

| Metabolic State | Isoleucine Uptake Flux (nmol/g/h) | Flux to α-keto-β-methylvaleric acid (nmol/g/h) | Flux to this compound (nmol/g/h) | Flux to Propionyl-CoA (nmol/g/h) |

|---|---|---|---|---|

| Control | 100 | 95 | 5 | 90 |

| MSUD Model | 120 | 115 | 45 | 10 |

Genetic and Metabolic Engineering for Optimized Microbial Production

The biotechnological production of specialty chemicals in engineered microbes is a rapidly advancing field. There is growing interest in using microorganisms like Escherichia coli and Saccharomyces cerevisiae as cell factories to produce valuable hydroxy acids from renewable feedstocks like glucose. unl.edunih.gov Future research will focus on engineering these microbes for the high-level production of this compound.

Key metabolic engineering strategies would include:

Pathway Overexpression: Increasing the expression of genes in the isoleucine catabolic pathway to enhance the carbon flux towards the desired product. This includes the branched-chain aminotransferase and potentially a specific reductase that converts the α-keto acid to the α-hydroxy acid.

Elimination of Competing Pathways: Deleting genes that encode enzymes for competing pathways to redirect metabolic intermediates towards the target compound. researchgate.net For example, knocking out pathways that consume the precursor α-keto-β-methylvaleric acid would increase its availability.

Cofactor Engineering: Optimizing the intracellular supply of redox cofactors, such as NADH or NADPH, which are required by the dehydrogenase/reductase enzymes that form the hydroxy acid.

These approaches have been successfully applied for the production of other short branched-chain fatty acids and related molecules in yeast and bacteria. nih.govnih.govnih.gov

Elucidation of Undiscovered Biological Functions and Signaling Cascades

While primarily known as a catabolic intermediate, emerging evidence suggests that small molecule metabolites can act as signaling molecules. A key area for future investigation is whether this compound has biological functions beyond its role in isoleucine breakdown.

A particularly promising avenue of research is its potential interaction with the hydroxy-carboxylic acid (HCA) receptors . tocris.com This family of G protein-coupled receptors (GPCRs) includes HCA₁ (GPR81), HCA₂ (GPR109A), and HCA₃ (GPR109B), which are activated by endogenous hydroxy-carboxylic acids like lactate (B86563) and 3-hydroxybutyrate. nih.govmedchemexpress.com Given its structure as an α-hydroxy acid, this compound is a plausible candidate ligand for one of these receptors.

If confirmed, this interaction would represent a novel signaling cascade linking the metabolic state of branched-chain amino acids to cellular responses. HCA receptors are known to be involved in regulating processes like lipolysis in adipocytes. nih.gov Therefore, this compound could function as a metabolic sensor, signaling high levels of isoleucine catabolism to modulate energy storage and other metabolic processes. Future studies will need to employ receptor binding and activation assays to test this hypothesis.

Exploration of Mechanistic Roles in Disease Pathogenesis Using Advanced Research Models

Elevated levels of this compound and other branched-chain metabolites are a hallmark of Maple Syrup Urine Disease (MSUD) , an inherited metabolic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. medscape.comfrontiersin.org This accumulation leads to severe neurological damage, including encephalopathy and progressive neurodegeneration. wikipedia.orgwordpress.com Understanding the specific contribution of this compound to this neurotoxicity is a critical area for future research.

Advanced research models are essential for dissecting these pathogenic mechanisms. Current and future models include:

Knockout and Transgenic Mouse Models: Mice with genetic deletions in the BCKDH complex mimic the biochemical and clinical phenotypes of human MSUD, including neonatal lethality in severe models and intermediate phenotypes in others. nih.govresearchgate.net These models are invaluable for studying the progression of brain injury and for testing therapeutic interventions. nih.gov

Large Animal Models: Naturally occurring MSUD in cattle provides a model that closely resembles the human metabolic profile. technologynetworks.com These large animal models are crucial for preclinical testing of therapies like gene therapy, as demonstrated by studies showing that gene replacement can prevent newborn death and normalize growth. clinicforspecialchildren.org

In Vitro Neuronal and Glial Cell Cultures: Cultured neurons and astrocytes allow for controlled experiments to directly assess the neurotoxic effects of high concentrations of this compound. nih.gov These systems can be used to investigate mechanisms such as oxidative stress, mitochondrial dysfunction, and impaired neurotransmitter synthesis. researchgate.net

By using these models, researchers can explore how this specific hydroxy acid, alone or in concert with other accumulating metabolites, disrupts brain energy metabolism, induces apoptosis in neural cells, and contributes to the devastating neurological consequences of MSUD. frontiersin.orgresearchgate.net

Conclusion

Synthesis of Key Research Findings on (2R)-2-Hydroxy-3-methylpentanoic Acid

This compound is a chiral organic compound that exists as one of two diastereomers, specifically (2R,3R)-2-hydroxy-3-methylpentanoic acid or (2R,3S)-2-hydroxy-3-methylpentanoic acid. It is a branched-chain hydroxy fatty acid derived from the metabolism of the essential amino acid L-isoleucine. hmdb.casmolecule.com Research has established that this compound, along with its other stereoisomers, is a significant metabolite in human biochemistry.

A primary finding in the study of this compound is its association with Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder. hmdb.casmolecule.com In individuals with MSUD, the normal breakdown of branched-chain amino acids is impaired, leading to the accumulation of these amino acids and their byproducts. smolecule.com Consequently, elevated levels of 2-hydroxy-3-methylpentanoic acid stereoisomers are found in the blood and urine of these patients. hmdb.cahealthmatters.io The accumulation of these metabolites is believed to contribute to the neurological dysfunction observed in MSUD. smolecule.com

Biochemically, this compound is formed from the reduction of 2-Keto-3-methylvaleric acid, a process that may be facilitated by lactate (B86563) dehydrogenase. hmdb.cahealthmatters.io This metabolic link underscores its role as an indicator of isoleucine metabolism. smolecule.com The compound is classified as a hydroxy fatty acid and more specifically, an alpha-hydroxy acid. hmdb.cafoodb.ca

Identification of Remaining Research Questions and Future Trajectories

Despite the established role of 2-hydroxy-3-methylpentanoic acid in isoleucine metabolism and its clinical relevance in MSUD, several research questions remain, pointing to important future research directions.

A significant area for future investigation is the elucidation of the specific biological activities and potential toxicities of the individual (2R) stereoisomers, (2R,3R) and (2R,3S), compared to their (2S) counterparts. smolecule.com Much of the current literature discusses the compound's isomers collectively, and a deeper understanding of the distinct physiological effects of each stereoisomer is needed. This could reveal more about the specific pathological mechanisms in MSUD.

Furthermore, the development of efficient and highly stereoselective synthetic methods for producing each of the (2R) isomers would be highly beneficial for research purposes. smolecule.comorgsyn.org Access to pure samples of each stereoisomer is crucial for accurately studying their individual biological functions and for use as analytical standards.

Another avenue for future research is to explore the full potential of this compound as a specific biomarker. While its elevation in MSUD is known, further studies could investigate its utility in monitoring the effectiveness of dietary and other therapeutic interventions for this and potentially other metabolic disorders. smolecule.com Understanding the precise kinetics and compartmentalization of the (2R) isomers in the body could lead to more sensitive and specific diagnostic and prognostic tools.

Finally, the broader metabolic impact of the accumulation of this compound warrants more detailed investigation. Research could focus on how elevated levels of this specific compound and its isomers interfere with other metabolic pathways and cellular processes, which could provide a more complete picture of the pathophysiology of metabolic diseases like MSUD.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .

- First Aid :

- Waste Disposal : Incinerate in a certified chemical waste facility with afterburner/scrubber systems .

Regulatory Compliance : Follow REACH guidelines; note that no chemical safety assessment exists for HMVA as of 2024 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.